molecular formula C8H7N3O2 B3028160 Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate CAS No. 1638769-03-5

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Cat. No.: B3028160
CAS No.: 1638769-03-5
M. Wt: 177.16
InChI Key: KEDKRLKUQYADGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate (CAS 1638769-03-5) is a high-value chemical building block for drug discovery and medicinal chemistry research. This heterocyclic compound features a fused imidazopyridine core, a structure known for its broad biological activity and close resemblance to purines, making it a privileged scaffold in the development of novel therapeutic agents . Extensive scientific literature highlights the significant research value of the imidazo[4,5-b]pyridine moiety. Its key applications include serving as a precursor for synthesizing potent antitumor compounds , particularly as an inhibitor of critical kinases like Aurora A, TBK1, and IKK-ɛ, which are promising targets in oncology . Furthermore, this chemotype is actively investigated for developing new antimicrobial features to address drug-resistant bacteria, with studies showing efficacy against Gram-positive strains such as Bacillus cereus . The versatility of this scaffold is further demonstrated by its presence in compounds evaluated as JAK1 inhibitors , PARP inhibitors , and other classes of bioactive molecules . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this methyl ester as a key synthetic intermediate to explore structure-activity relationships and develop new chemical entities for various disease areas.

Properties

IUPAC Name

methyl 1H-imidazo[4,5-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(11-6)10-4-9-5/h2-4H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDKRLKUQYADGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401198818
Record name 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638769-03-5
Record name 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638769-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine-5-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401198818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate typically involves the construction of the imidazopyridine core followed by esterification. One common method involves the Michael reaction of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . Another approach includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions to yield the desired imidazopyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various research and development purposes.

Chemical Reactions Analysis

Types of Reactions

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of this compound, each with distinct pharmacological properties.

Mechanism of Action

The mechanism of action of Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through the process of phosphorylation . This activation leads to various downstream effects, including the modulation of immune responses and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 3-Position

Substitutions at the 3-position of the imidazo[4,5-b]pyridine core significantly alter physicochemical and biological properties:

Methyl 3-allyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47b)
  • Substituents : 3-allyl, 6-(2-hydroxybenzoyl)
  • Yield : 44%
  • Melting Point : 163–165°C
  • Key Data : NMR and GC-MS confirmed the allyl group’s presence and ester functionality .
Methyl 3-cyclopropyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47c)
  • Substituents : 3-cyclopropyl, 6-(2-hydroxybenzoyl)
  • Yield : 47%
  • Melting Point : 172–174°C
  • Key Data : Cyclopropyl substitution enhances rigidity, reflected in a higher melting point compared to 47b .
Methyl 3-(4-chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47g)
  • Substituents : 3-(4-chlorobenzyl), 6-(2-hydroxybenzoyl)
  • Derivative : Hydrolysis yields 48g (carboxylic acid analog) with a melting point of 299–300°C, indicating increased polarity .

Carboxylic Acid Derivatives

Hydrolysis of the methyl ester group generates carboxylic acids with distinct properties:

3-(4-Chlorobenzyl)-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48g)
  • Yield : 74%
  • Melting Point : 299–300°C
  • Key Data : The carboxylic acid group improves water solubility but reduces volatility compared to the ester precursor .
3-Cyclohexyl-6-(2-hydroxybenzoyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid (48e)
  • Yield : 87%
  • Melting Point : >300°C
  • Key Data : The cyclohexyl group enhances hydrophobicity, impacting membrane permeability .

Phenethyl and Aryl-Substituted Analogs

Bulkier substituents influence crystallinity and synthetic efficiency:

Methyl 6-(2-hydroxybenzoyl)-3-(2-methoxyphenethyl)-3H-imidazo[4,5-b]pyridine-5-carboxylate (47i)
  • Substituents : 3-(2-methoxyphenethyl)
  • Yield : 50%
  • Melting Point : 138–140°C
  • Key Data : The methoxy group introduces steric hindrance, lowering the melting point .
Methyl 6-(2-hydroxybenzoyl)-3-phenethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate (47j)
  • Substituents : 3-phenethyl
  • Yield : 54%
  • Melting Point : 142–144°C
  • Key Data : Phenethyl substitution moderately increases thermal stability compared to 47i .

Halogenated and Trifluoromethyl Derivatives

Halogenation and fluorination modulate electronic properties and bioavailability:

5-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine
  • Similarity Score : 0.78 (structural similarity to the parent compound)
3-(Phenylmethyl)-5-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
  • Predicted Properties : Boiling point = 387.8°C, pKa = 3.48
  • Key Data : The trifluoromethyl group increases metabolic stability and lipophilicity .
6-Bromo-5-methyl-3-[[2-(trimethylsilyl)ethoxy]methyl]-3H-imidazo[4,5-b]pyridine
  • Molecular Weight : 342.31
  • Key Data : Bromine and silyl groups facilitate further functionalization via cross-coupling reactions .

Biological Activity

Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of the Compound

This compound features an imidazole ring fused to a pyridine ring with a methyl ester group. Its unique structure contributes to its pharmacological potential, making it a subject of various research studies aimed at understanding its biological effects and therapeutic applications.

The compound interacts with several molecular targets through various biochemical pathways:

  • Target Interactions : this compound is known to influence cellular pathways involved in cancer progression, immune responses, and pathogen interactions.
  • Biochemical Pathways : It has been shown to affect enzymes involved in carbohydrate metabolism and influence signaling pathways critical for cell survival and proliferation.
  • Pharmacokinetics : The design of this compound aims to enhance selectivity and metabolic stability while minimizing toxicity.

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Properties

Research indicates that this compound has significant antiproliferative effects against various cancer cell lines. A study highlighted its ability to inhibit cell proliferation in glioblastoma and colorectal carcinoma cells, suggesting its potential as an anti-cancer agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. One study found it effective against Escherichia coli, although it showed limited efficacy against other bacterial strains. This suggests that structural modifications may be necessary to broaden its antimicrobial spectrum .

Anti-inflammatory Effects

Imidazo[4,5-b]pyridine derivatives have also been studied for their anti-inflammatory properties. For instance, they demonstrated the ability to reduce inflammatory responses in specific cell types associated with obesity-related conditions .

Case Studies

Several case studies have provided insights into the biological activity of this compound:

  • Antiproliferative Effects : A study published in Molecules assessed the antiproliferative effects of various imidazo derivatives. The findings indicated that this compound significantly inhibited cell growth in multiple cancer lines, particularly glioblastoma and colorectal carcinoma cells.
  • Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial activity against common pathogens. Results showed effectiveness against E. coli, highlighting the need for further structural modifications to enhance activity against other strains .
  • Inflammation Studies : Research demonstrated that imidazo derivatives could diminish oxidative stress-induced inflammatory responses in human retinal pigment epithelial cells, indicating their potential application in treating inflammatory diseases .

Summary Table of Biological Activities

Biological ActivityEffectivenessNotes
AnticancerSignificantEffective against glioblastoma and colorectal carcinoma
AntimicrobialModerateEffective against E. coli, limited against others
Anti-inflammatoryPositiveReduces oxidative stress-induced inflammation

Q & A

Q. How should researchers handle batch-to-batch variability in biological assays?

  • Methodological Answer : Include positive controls (e.g., known inhibitors) in every assay plate. Normalize data to control samples to minimize interplate variability. Use Z’-factor > 0.5 to confirm assay robustness. For in vivo studies, randomize animal groups to eliminate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3H-imidazo[4,5-b]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.